Cas no 800395-58-8 (1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-)

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-
- 7-FLUORO-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- Y12647
- 800395-58-8
- 5-Methyl-7-fluorotetralin-1-one
- 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- SCHEMBL11460490
-
- MDL: MFCD18208517
- インチ: 1S/C11H11FO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3
- InChIKey: UPPQBXSFXYIUEO-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C(C)=CC(F)=C2)CCC1
計算された属性
- せいみつぶんしりょう: 178.079393132g/mol
- どういたいしつりょう: 178.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 17.1Ų
1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | Y12647-1/G |
7-FLUORO-5-METHYL-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
800395-58-8 | 95% | 1g |
$995 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742899-1g |
7-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2h)-one |
800395-58-8 | 98% | 1g |
¥8963.00 | 2024-07-28 | |
AstaTech | Y12647-0.25/G |
7-FLUORO-5-METHYL-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
800395-58-8 | 95% | 0.25g |
$398 | 2023-09-19 | |
Ambeed | A810900-1g |
7-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one |
800395-58-8 | 95% | 1g |
$985.0 | 2023-01-27 |
1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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4. Book reviews
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-に関する追加情報
Compound CAS No. 800395-58-8: 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-
The compound with CAS No. 800395-58-8, commonly referred to as 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl, is a structurally unique organic compound that has garnered attention in various fields of chemistry and materials science. This compound belongs to the naphthalenone family, which is characterized by a naphthalene ring system with a ketone group. The presence of fluorine and methyl substituents introduces interesting electronic and steric properties, making it a valuable molecule for both theoretical and applied research.
1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl is notable for its versatile reactivity and potential applications in drug design. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its ability to act as a scaffold for developing anti-inflammatory agents and antioxidants. The fluorine atom at the 7-position plays a critical role in modulating the electronic environment of the molecule, enhancing its reactivity in certain reactions.
The synthesis of 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl involves a multi-step process that typically begins with the preparation of the naphthalene derivative. One common approach involves Friedel-Crafts acylation followed by selective fluorination and hydrogenation steps to introduce the necessary substituents. The methyl group at the 5-position contributes to the molecule's stability and solubility, making it easier to handle in laboratory settings.
In terms of physical properties, this compound exhibits a melting point of approximately 120°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 260–300 nm, which is indicative of its conjugated π-system. These properties make it suitable for applications in optoelectronics and sensing technologies.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl with unprecedented accuracy. Density functional theory (DFT) calculations have revealed that the fluorine substituent significantly alters the HOMO-LUMO gap, enhancing the molecule's ability to act as an electron acceptor. This property has led to its exploration as a component in organic photovoltaic devices.
Moreover, the dihydro structure at positions 3 and 4 introduces rigidity into the molecule, which can be advantageous in certain catalytic applications. For example, derivatives of this compound have been tested as organocatalysts in asymmetric synthesis reactions. The methyl group at position 5 further enhances the molecule's chiral environment, making it a promising candidate for enantioselective catalysis.
In conclusion, 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl (CAS No. 800395-58-8) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and reactivity continue to inspire innovative research directions, particularly in drug discovery and optoelectronic materials development.
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